molecular formula C9H10N4O2 B14146535 N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide

N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide

Cat. No.: B14146535
M. Wt: 206.20 g/mol
InChI Key: AATXTCGSISPPCL-WUXMJOGZSA-N
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Description

N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide is a complex organic compound with a unique structure that includes a pyridine ring and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide typically involves the reaction of N-methyl-2-oxoacetamide with pyridine-3-carbaldehyde in the presence of a hydrazine derivative. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyridine compounds.

Scientific Research Applications

N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-oxo-2-phenylacetamide: Similar structure but with a phenyl group instead of a pyridine ring.

    N-methyl-2-oxo-2-(pyridin-2-yl)acetamide: Similar structure but with the pyridine ring attached at a different position.

    N-methyl-2-oxo-2-(pyridin-4-yl)acetamide: Similar structure but with the pyridine ring attached at a different position.

Uniqueness

N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide is unique due to the presence of the hydrazinyl group and the specific positioning of the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

N-methyl-N'-[(E)-pyridin-3-ylmethylideneamino]oxamide

InChI

InChI=1S/C9H10N4O2/c1-10-8(14)9(15)13-12-6-7-3-2-4-11-5-7/h2-6H,1H3,(H,10,14)(H,13,15)/b12-6+

InChI Key

AATXTCGSISPPCL-WUXMJOGZSA-N

Isomeric SMILES

CNC(=O)C(=O)N/N=C/C1=CN=CC=C1

Canonical SMILES

CNC(=O)C(=O)NN=CC1=CN=CC=C1

solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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